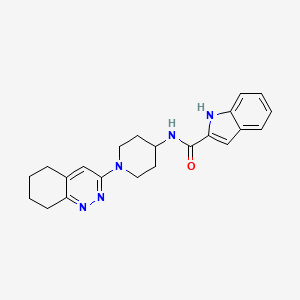![molecular formula C12H12N2O B2702649 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1017-51-2](/img/structure/B2702649.png)
1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9,13H2 . This indicates that the compound has a pyridinone ring with a 3-aminobenzyl group attached to it .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 133-134 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antihypertensive and Coronary Vessel Dilators
1,4-Dihydropyridines, closely related to 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one, have been identified as potent antihypertensive agents and coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, demonstrating significant medical potential in the treatment of cardiovascular diseases (Abernathy, 1978).
Coronary Activity Enhancers
A new class of 1,4-dihydropyridines characterized by the presence of ester substitutes and an alkoxyalkyl at position 2 exhibits pronounced coronary activity. These compounds find application as coronary dilators, antifibrillators, anti-hypertensives, and spasmolytics, underscoring their versatility in medical applications targeting the cardiovascular system (Anderson, 1998).
Neutrophil Elastase Inhibitors
The 1,4-dihydropyridine scaffold has been utilized in the development of neutrophil elastase inhibitors, offering therapeutic avenues for chronic obstructive pulmonary disease and myocardial infarction. This application showcases the structural versatility of dihydropyridines in addressing a range of health conditions beyond their cardiovascular benefits (Reboud-Ravaux, 2004).
Enantioselective Reductions
Chiral bridged macrocyclic 1,4-dihydropyridines have been explored for their potential in enantioselective reductions. The synthesis and application of these compounds in producing chiral alcohols from activated carbonyl compounds demonstrate the chemical diversity and utility of the dihydropyridine core in synthetic organic chemistry (Talma et al., 1985).
Antimicrobial Properties
The synthesis of 1,4-dihydropyridines in the presence of aminated multiwalled carbon nanotubes and their subsequent evaluation for antimicrobial properties highlight the potential of these compounds in combating microbial infections. This research points to the broad spectrum of biological activities possessed by dihydropyridines, extending their utility to the field of antimicrobial therapy (Moradi et al., 2017).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and storing in a cool, well-ventilated place .
Eigenschaften
IUPAC Name |
1-[(3-aminophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWBZMWYZZXIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-51-2 |
Source


|
| Record name | 1-[(3-aminophenyl)methyl]-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrimidin-2-yl)-1,4-diazepane](/img/structure/B2702567.png)

![8-ethoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2702574.png)

![3-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702577.png)
![2,6-difluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2702578.png)
![ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2702580.png)


![[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2702586.png)

![(E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide](/img/structure/B2702589.png)
